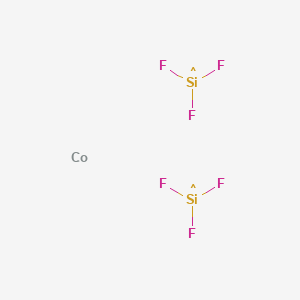
Cobalt--trifluorosilyl (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–trifluorosilyl (1/2) is a compound that features cobalt bonded to trifluorosilyl groups
Preparation Methods
The synthesis of cobalt–trifluorosilyl (1/2) typically involves the reaction of cobalt precursors with trifluorosilyl reagents under controlled conditions. One common method involves the use of cobalt(II) carbonate and trifluorosilyl chloride in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Cobalt–trifluorosilyl (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt species.
Reduction: It can be reduced to lower oxidation state cobalt species.
Substitution: The trifluorosilyl groups can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Cobalt–trifluorosilyl (1/2) has several scientific research applications:
Mechanism of Action
The mechanism by which cobalt–trifluorosilyl (1/2) exerts its effects involves the interaction of the cobalt center with various molecular targets. In catalytic applications, the cobalt center facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction. In biological applications, the compound’s magnetic properties are utilized for imaging and diagnostic purposes .
Comparison with Similar Compounds
Cobalt–trifluorosilyl (1/2) can be compared with other cobalt compounds such as cobalt triflate and cobalt acetylacetonate. While cobalt triflate is known for its strong Lewis acid properties and is used in nucleophilic substitution reactions, cobalt acetylacetonate is widely used as a catalyst in various organic reactions . The unique aspect of cobalt–trifluorosilyl (1/2) lies in its trifluorosilyl groups, which impart distinct chemical properties and reactivity compared to other cobalt compounds.
Similar Compounds
Cobalt triflate: Known for its strong Lewis acid properties.
Cobalt acetylacetonate: Widely used as a catalyst in organic reactions.
Cobalt chloride: Commonly used in humidity indicators and as a precursor for other cobalt compounds.
Properties
CAS No. |
112781-52-9 |
|---|---|
Molecular Formula |
CoF6Si2 |
Molecular Weight |
229.09 g/mol |
InChI |
InChI=1S/Co.2F3Si/c;2*1-4(2)3 |
InChI Key |
LCSSESKWFUVFHJ-UHFFFAOYSA-N |
Canonical SMILES |
F[Si](F)F.F[Si](F)F.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




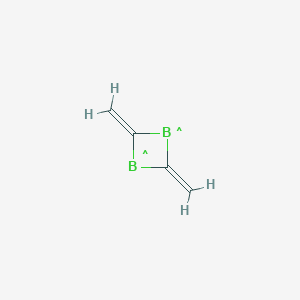
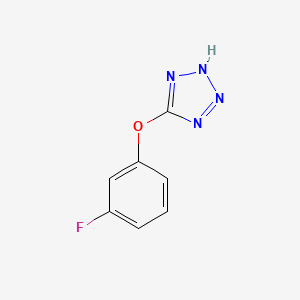
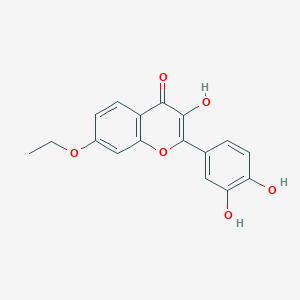
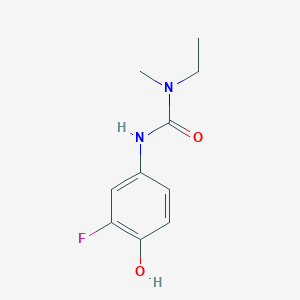
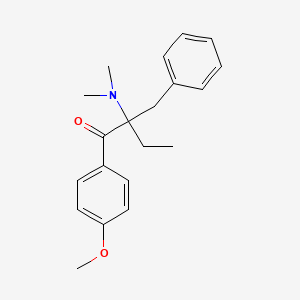

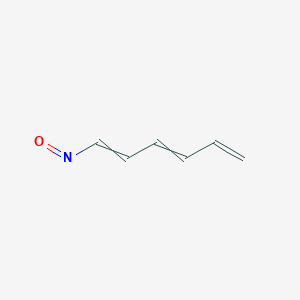
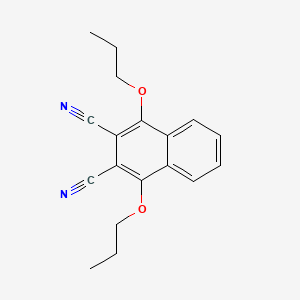
![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)
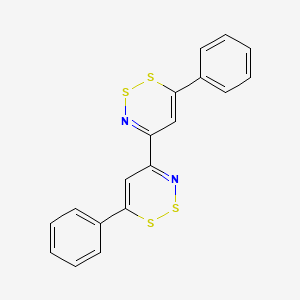
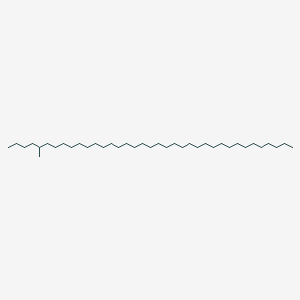
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
